molecular formula C8H4ClNO3 B1580710 4-Chloro-isatoic anhydride CAS No. 40928-13-0

4-Chloro-isatoic anhydride

Cat. No.: B1580710
CAS No.: 40928-13-0
M. Wt: 197.57 g/mol
InChI Key: QRUPDIJQZCABTC-UHFFFAOYSA-N
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Description

4-Chloro-isatoic anhydride is an organic compound with the chemical formula C8H4ClNO3. It is a derivative of isatoic anhydride, where a chlorine atom is substituted at the 4-position of the benzene ring. This compound is a versatile intermediate used in the synthesis of various heterocyclic compounds and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-isatoic anhydride can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically relies on the cyclization of 4-chloro-anthranilic acid using phosgene or its safer alternatives like triphosgene. This method is preferred due to its high yield and efficiency .

Chemical Reactions Analysis

Comparison with Similar Compounds

4-Chloro-isatoic anhydride can be compared with other isatoic anhydride derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

7-chloro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUPDIJQZCABTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50317039
Record name 4-Chloro-isatoic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40928-13-0
Record name 40928-13-0
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Record name 4-Chloro-isatoic anhydride
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Record name 4-Chloroisatoic Anhydride
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Synthesis routes and methods I

Procedure details

According to the sa manner as in Example 3, except that the flask was changed to 500 ml flask, 70 g of water, 280 g of toluene and 35 g of 4-chloroanthranilic acid were in place of 53 g of water and 2.8 g of laurylpyridinium chloride, and that the reaction temperature was maintained at 15°-25° C., 41.0 g of 7-chloroisatoic anhydride (purity: 94%) was obtained.
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
35 g
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reactant
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Quantity
53 g
Type
reactant
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70 g
Type
reactant
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Quantity
2.8 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

According to the same manner as in Example 5, except that 171.6 g of water and 171.6 g of toluene were used in place of 78.9 g of water and 315.5 g of tetrahydrofuran, and that 4-chloroanthranilic acid was used in place of 4,5-dimethoxyanthranilic acid, 80.9 g of 7 -chloroisatoic anhydride (purity: 91 %) was obtained.
Name
Quantity
171.6 g
Type
reactant
Reaction Step One
Quantity
171.6 g
Type
reactant
Reaction Step Two
Name
Quantity
78.9 g
Type
reactant
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0 (± 1) mol
Type
reactant
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315.5 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

According to the same manner as in Example 4, except that the flask was changed to 300 ml flask, laurylpyridinium chloride was not used, 103 g of water was added, and that amounts of toluene, phosgene and 4-chloroanthranilic acid were changed to 34 g, 40 g and 35 g, respectively, 35.6 g of 7-chloroisatoic anhydride (purity: 73.8%) was obtained. The yield was 67% and the volume efficiency was 9 g/100 ml.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
103 g
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reactant
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Synthesis routes and methods IV

Procedure details

A mixture of 2-benzyloxycarbonylamino-4-chlorobenzoic acid (564 g) and phosphorus tribromide (1.5 kg) in diethyl ether (9 l) was refluxed for 40 hours and allowed to stand at room temperature for 5 days. The resulting precipitates were collected by filtration and washed in turn with diethyl ether (5 l) and ethanol (3 l) to give 7-chloro-2H-3,1-benzoxazine-2,4(1H)-dione (335 g).
Quantity
564 g
Type
reactant
Reaction Step One
Quantity
1.5 kg
Type
reactant
Reaction Step One
Quantity
9 L
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a mixture of 10.0 g (58.0 mmol) of 4-chloroanthranilic acid in 100 mL of 1,4-dioxane was slowly added 100 mL (193 mmol) of a 1.93 molar solution of phosgene in toluene, at room temperature. The mixture was stirred overnight. The mixture was concentrated to yield a residue which was triturated with ethyl acetate-hexane (1:4), filtered, washed with hexane and dried to afford 8.78 g (76.2%) of the 4-chloroisatoic anhydride as a light brown solid. MS (Cl mode) m/z 198 (M+H, 100%), Cl pattern 200, 35%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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Name
solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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